molecular formula C9H16ClN3O2S B1674761 USAF B-26 CAS No. 6072-08-8

USAF B-26

Cat. No.: B1674761
CAS No.: 6072-08-8
M. Wt: 230.31 g/mol
InChI Key: DFXLBSRDLIVADK-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Ergothioneine hydrochloride is a naturally occurring thiourea derivative of histidine, primarily found in certain fungi and bacteria. It was first discovered in 1909 by Tanret in the ergot fungus Claviceps purpurea. This compound is known for its potent antioxidant properties, which protect cells from oxidative damage. It is highly accumulated in tissues susceptible to oxidative stress, such as the liver, kidneys, and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Ergothioneine hydrochloride can be synthesized through various methods. One common approach involves the reaction of histidine with thiourea under acidic conditions, followed by purification and conversion to the hydrochloride salt. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of L-Ergothioneine hydrochloride often involves fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under optimized conditions to produce high concentrations of the compound. The product is then extracted, purified, and converted to the hydrochloride form for commercial use .

Chemical Reactions Analysis

Types of Reactions: L-Ergothioneine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hercynine and other thiol-containing derivatives, which retain some of the antioxidant properties of the parent compound .

Scientific Research Applications

L-Ergothioneine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

L-Ergothioneine hydrochloride exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reactive nitrogen species, thereby preventing cellular damage. The compound is transported into cells via the organic cation transporter 1 (OCTN1), which is highly expressed in tissues prone to oxidative stress. Once inside the cells, it localizes to mitochondria and nuclei, where it protects against oxidative damage and supports cellular functions .

Comparison with Similar Compounds

L-Ergothioneine hydrochloride is unique among antioxidants due to its stability at high temperatures and pH levels. Similar compounds include:

L-Ergothioneine hydrochloride stands out due to its specific transport mechanism (OCTN1) and its ability to accumulate in high concentrations in tissues susceptible to oxidative damage .

Properties

CAS No.

6072-08-8

Molecular Formula

C9H16ClN3O2S

Molecular Weight

230.31 g/mol

IUPAC Name

[1-carboxy-2-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)ethyl]-trimethylazanium

InChI

InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/p+1

InChI Key

DFXLBSRDLIVADK-FJXQXJEOSA-N

Isomeric SMILES

C[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)O.[Cl-]

SMILES

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)O

Canonical SMILES

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)O.[Cl-]

Appearance

Solid powder

497-30-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2 Thiol L histidine betaine
2-Thiol-L-histidine-betaine
Ergothioneine
Thioneine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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